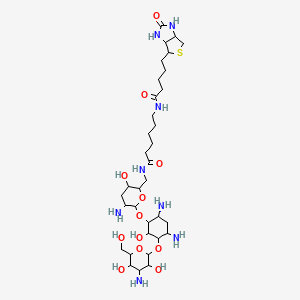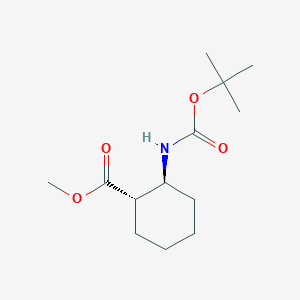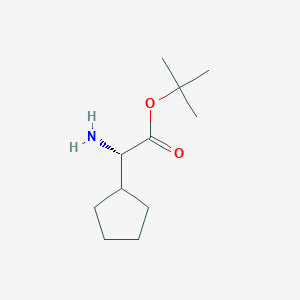
(S)-tert-Butyl 2-amino-2-cyclopentylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-2-ciclopentilacetato de tert-butilo es un compuesto químico que pertenece a la clase de derivados de aminoácidos. Se caracteriza por la presencia de un grupo ciclopentilo unido al carbono alfa de la estructura del aminoácido, con un grupo protector éster de tert-butilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-amino-2-ciclopentilacetato de tert-butilo típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con ciclopentanona, que se somete a una serie de reacciones para introducir el grupo amino y la funcionalidad éster.
Aminación: La ciclopentanona se convierte primero en ácido 2-ciclopentilacético a través de una reacción de Grignard seguida de hidrólisis.
Esterificación: El ácido 2-ciclopentilacético se esterifica luego con alcohol tert-butílico en presencia de un catalizador ácido para formar 2-ciclopentilacetato de tert-butilo.
Aminación: El éster se somete luego a aminación utilizando amoníaco o una fuente de amina en condiciones adecuadas para introducir el grupo amino, lo que da como resultado (S)-2-amino-2-ciclopentilacetato de tert-butilo.
Métodos de producción industrial
La producción industrial de (S)-2-amino-2-ciclopentilacetato de tert-butilo puede implicar rutas sintéticas similares, pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, y puede incluir pasos de purificación adicionales, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-amino-2-ciclopentilacetato de tert-butilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol o el grupo amino en una amina.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, formando nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila pueden implicar reactivos como haluros de alquilo o cloruros de acilo.
Principales productos formados
Oxidación: Formación de ciclopentanona o ácido 2-ciclopentilacético.
Reducción: Formación de 2-amino-2-ciclopentanol de tert-butilo.
Sustitución: Formación de varios derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(S)-2-amino-2-ciclopentilacetato de tert-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidos sus efectos sobre enzimas y receptores.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en los procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de (S)-2-amino-2-ciclopentilacetato de tert-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador de estos objetivos, modulando su actividad y llevando a diversos efectos biológicos. Las vías exactas y los objetivos moleculares involucrados son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-amino-2-ciclopentilacético: Un compuesto estrechamente relacionado sin el grupo éster de tert-butilo.
(S)-2-amino-2-ciclopentilacetato de metilo: Estructura similar, pero con un grupo éster metilo en lugar de tert-butilo.
Singularidad
(S)-2-amino-2-ciclopentilacetato de tert-butilo es único debido a la presencia del grupo éster de tert-butilo, que puede influir en su reactividad y actividad biológica. Esta característica estructural puede proporcionar ventajas en términos de estabilidad y selectividad en diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-2-cyclopentylacetate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)8-6-4-5-7-8/h8-9H,4-7,12H2,1-3H3/t9-/m0/s1 |
Clave InChI |
LNGYENBQPBVHBE-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](C1CCCC1)N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)
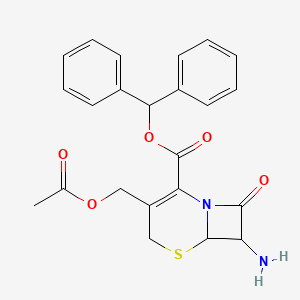
![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12289992.png)
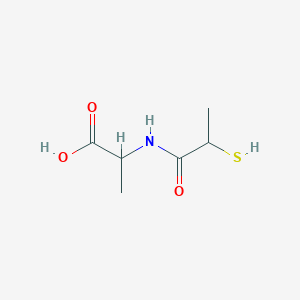




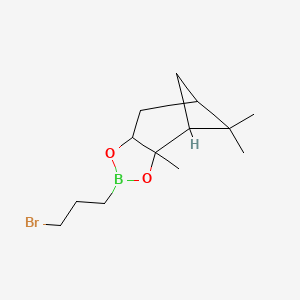
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide](/img/structure/B12290022.png)
